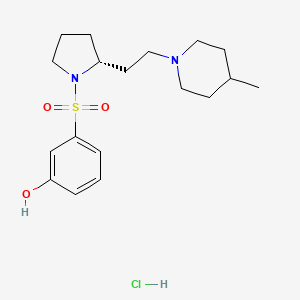

(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride

Descripción general

Descripción

- El clorhidrato de SB-269970, también conocido como SB-269970A, es un compuesto químico de investigación desarrollado por GlaxoSmithKline . Se cree que actúa como un antagonista selectivo del receptor 5-HT7 (EC50 = 1.25 nM) o posiblemente como un agonista inverso.

- La estructura del compuesto consiste en un anillo de pirrolidina con un grupo sulfonilo y una porción hidroxifenilo.

- El clorhidrato de SB-269970 se utiliza en estudios científicos para investigar los receptores 5-HT7, que desempeñan un papel en la función cerebral (por ejemplo, hipocampo, tálamo) y la regulación de la liberación de dopamina en el área tegmental ventral.

Métodos De Preparación

- Las rutas sintéticas para el clorhidrato de SB-269970 no están ampliamente documentadas, pero se puede preparar mediante síntesis química.

- Los métodos de producción industrial son patentados y es posible que la información detallada no esté disponible públicamente.

Análisis De Reacciones Químicas

- El clorhidrato de SB-269970 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de la vía sintética y pueden implicar grupos protectores, aminación reductora y sulfonación.

- Los principales productos formados a partir de estas reacciones incluyen diferentes intermediarios y el compuesto final.

Aplicaciones Científicas De Investigación

- El clorhidrato de SB-269970 tiene posibles aplicaciones en varios campos:

Neurociencia: Investigación de la función del receptor 5-HT7, especialmente en el hipocampo y el tálamo.

Psiquiatría: Posibles usos terapéuticos para el tratamiento de la ansiedad y la depresión.

Efectos Nootropicos: Los estudios en animales han sugerido propiedades de mejora cognitiva.

Mecanismo De Acción

- El mecanismo del clorhidrato de SB-269970 implica antagonismo selectivo o agonismo inverso en el receptor 5-HT7.

- Los objetivos moleculares incluyen el propio receptor 5-HT7, afectando las vías de señalización descendentes.

Comparación Con Compuestos Similares

- El clorhidrato de SB-269970 destaca por su alta selectividad para el receptor 5-HT7.

- Los compuestos similares incluyen SB-258719 (con cierta semejanza estructural) y otros ligandos del receptor 5-HT .

Actividad Biológica

(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride, also known as SB-269970, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 388.95 g/mol

- CAS Number : 261901-57-9

- Purity : Typically specified for research use.

The compound primarily functions as a selective antagonist of the serotonin (5-HT) receptor subtypes, particularly the 5-HT and 5-HT receptors. These receptors are involved in various physiological processes, including mood regulation, anxiety, and temperature homeostasis. The inhibition of these receptors can lead to significant alterations in neurotransmitter release and signaling pathways.

Antidepressant Effects

Research indicates that SB-269970 may exhibit antidepressant-like effects through its action on serotonin receptors. In animal models, administration of the compound has been shown to reduce depressive behaviors, suggesting its potential utility in treating mood disorders.

Neuroprotective Properties

Studies have demonstrated that this compound possesses neuroprotective properties. It has been observed to mitigate neuronal damage in models of neurodegeneration, likely through the modulation of oxidative stress pathways.

Influence on Temperature Regulation

The compound's interaction with serotonin receptors also extends to thermoregulation. Research has shown that SB-269970 can influence body temperature by modulating heat production and loss mechanisms in warm-blooded animals. This effect is mediated through its action on specific hypothalamic pathways that regulate thermogenesis .

Case Study 1: Antidepressant Activity

In a controlled study involving rodents subjected to stress-induced depression models, administration of SB-269970 resulted in a significant reduction in depressive behaviors compared to control groups. The study measured behavioral outcomes such as the forced swim test and tail suspension test, indicating enhanced mood-related behaviors.

Case Study 2: Neuroprotection in Neurodegenerative Models

Another study investigated the neuroprotective effects of the compound in models of Alzheimer's disease. Results showed that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function as assessed by maze tests.

Propiedades

IUPAC Name |

3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18;/h2,5-6,14-16,21H,3-4,7-13H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCJOYZLWFNDIO-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017392 | |

| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261901-57-9 | |

| Record name | (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-269970 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKP3XMW7KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.